Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride is a complex organic compound that belongs to a class of small molecules with potential therapeutic applications. This compound is particularly noted for its role as a dual inhibitor of human epidermal growth factor receptor 1 and receptor 2, which are critical targets in cancer treatment. The compound's structure integrates various pharmacophores that enhance its biological activity and selectivity.
Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride can be classified as:
The synthesis of Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride typically involves multi-step organic reactions. Key steps include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Analytical methods such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride features several key components:
The molecular formula can be represented as . The compound's molecular weight is approximately 420.89 g/mol. The structural representation indicates multiple sites for potential interactions with biological targets.
Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride can participate in various chemical reactions typical for organic compounds:
These reactions are critical for further derivatization or modification aimed at enhancing pharmacological properties.
The mechanism of action for Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride primarily involves inhibition of the human epidermal growth factor receptors 1 and 2. This inhibition leads to:
Preclinical studies have demonstrated that this compound exhibits potent inhibitory effects on tumor cell lines expressing these receptors. Its selectivity profile indicates a favorable therapeutic index compared to other kinase inhibitors.
Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride is typically presented as a white to off-white solid.
Key chemical properties include:
Relevant analyses such as melting point determination and solubility tests are essential for characterizing this compound's physical state.
Morpholin-3-ylmethyl N-[4-({1-[(3-fluorophenyl)methyl]indazol-5-YL}amino)-5-methylpyrrolo[2,1-F][1,2,4]triazin-6-YL]carbamate hydrochloride has significant implications in cancer research due to its ability to inhibit key signaling pathways involved in tumor growth and metastasis. Its potential applications include:
Research continues into optimizing its pharmacokinetic properties and exploring its effects in clinical settings.
CAS No.: 24622-61-5
CAS No.:
CAS No.:
CAS No.: 63719-82-4
CAS No.: